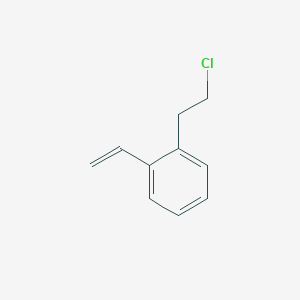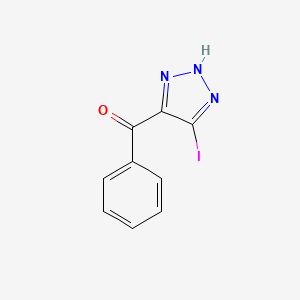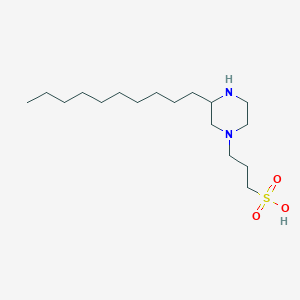![molecular formula C25H49BrO2 B14367845 2-[(20-Bromoicosyl)oxy]oxane CAS No. 92002-47-6](/img/structure/B14367845.png)
2-[(20-Bromoicosyl)oxy]oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(20-Bromoicosyl)oxy]oxane is an organic compound characterized by a long alkyl chain with a bromine atom at the 20th position and an oxane (tetrahydropyran) ring. This compound is of interest due to its unique structure, which combines the properties of a brominated alkane and an ether.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(20-Bromoicosyl)oxy]oxane typically involves the reaction of 20-bromoicosanol with tetrahydropyran under acidic conditions. The reaction proceeds via the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols in organic synthesis . The general reaction scheme is as follows:
Formation of 20-bromoicosanol: This can be achieved by the bromination of icosanol using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions would enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(20-Bromoicosyl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The ether linkage can be oxidized under strong oxidative conditions, leading to the formation of carbonyl compounds.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 20-hydroxyicosyl oxane or 20-aminoicosyl oxane.
Oxidation: Formation of icosanoic acid derivatives.
Reduction: Formation of icosyl oxane.
Applications De Recherche Scientifique
2-[(20-Bromoicosyl)oxy]oxane has several applications in scientific research:
Biology: Potential use in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 2-[(20-Bromoicosyl)oxy]oxane is largely dependent on its chemical reactivity. The bromine atom can participate in nucleophilic substitution reactions, while the oxane ring can act as a protecting group for alcohols, preventing unwanted reactions during multi-step syntheses. The long alkyl chain provides hydrophobic interactions, making it useful in the formation of micelles and other amphiphilic structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran (Oxane): A simpler ether with a six-membered ring containing one oxygen atom.
20-Bromoicosanol: The precursor to 2-[(20-Bromoicosyl)oxy]oxane, containing a bromine atom at the 20th position of an icosanol chain.
2-Tetrahydropyranyl Ethers: Common protecting groups for alcohols in organic synthesis.
Uniqueness
This compound is unique due to its combination of a long alkyl chain with a bromine atom and an oxane ring. This structure imparts both hydrophobic and reactive properties, making it versatile for various applications in organic synthesis, material science, and drug delivery.
Propriétés
Numéro CAS |
92002-47-6 |
|---|---|
Formule moléculaire |
C25H49BrO2 |
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-(20-bromoicosoxy)oxane |
InChI |
InChI=1S/C25H49BrO2/c26-22-18-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-19-23-27-25-21-17-20-24-28-25/h25H,1-24H2 |
Clé InChI |
VFXREZSPMISCOD-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCCCCCCCCCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Butylsulfanyl)methyl]-6-(3-oxo-1,3-diphenylpropyl)cyclohexan-1-one](/img/structure/B14367769.png)


![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)

![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![3-[Bis(2-hydroxyethyl)amino]-2-methylpropanoic acid](/img/structure/B14367812.png)


![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)


